molecular formula C21H28N2O6 B8115309 TCO-carbonylamino-benzamido-PEG1 acid

TCO-carbonylamino-benzamido-PEG1 acid

Cat. No.: B8115309
M. Wt: 404.5 g/mol
InChI Key: WGRSCQJGPHCEEI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-carbonylamino-benzamido-PEG1 acid is a specialized compound used primarily in bioconjugation and molecular imaging. It is a derivative of polyethylene glycol (PEG) and is known for its exceptional reactivity and stability. This compound is often utilized in click chemistry, particularly in tetrazine ligation reactions, which are essential for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG1 acid involves multiple steps, starting with the preparation of the core TCO (trans-cyclooctene) structure. The reaction conditions typically require the use of strong bases and organic solvents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: TCO-carbonylamino-benzamido-PEG1 acid primarily undergoes cycloaddition reactions, particularly with tetrazines. This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions: The cycloaddition reaction typically requires tetrazine derivatives and a catalyst to proceed at an accelerated rate. The reaction is performed under mild conditions to preserve the integrity of the compound and the attached biomolecules.

Major Products Formed: The major product of the cycloaddition reaction is a stable conjugate between this compound and the tetrazine-containing molecule. This conjugate is used in various downstream applications, including molecular imaging and targeted drug delivery.

Scientific Research Applications

Chemistry: In chemistry, TCO-carbonylamino-benzamido-PEG1 acid is used in click chemistry reactions to create bioconjugates. These bioconjugates are essential for studying molecular interactions and developing new chemical methodologies.

Biology: In biological research, this compound is used to label and track biomolecules within cells. It enables scientists to visualize cellular processes and understand the dynamics of biological systems.

Medicine: In medicine, this compound is used in the development of targeted therapies. It allows for the precise delivery of therapeutic agents to specific cells or tissues, improving the efficacy and reducing the side effects of treatments.

Industry: In the industrial sector, this compound is used in the production of diagnostic tools and imaging agents. Its high reactivity and stability make it a valuable component in the manufacturing of advanced medical devices and pharmaceuticals.

Mechanism of Action

The mechanism by which TCO-carbonylamino-benzamido-PEG1 acid exerts its effects involves the formation of a stable triazole ring through the cycloaddition reaction with tetrazines. This reaction is highly selective and occurs under mild conditions, ensuring minimal disruption to the biological system. The resulting conjugate can then interact with specific molecular targets, facilitating various biological and therapeutic processes.

Comparison with Similar Compounds

  • TCO-carbonylamino-benzamido-PEG2 acid

  • TCO-carbonylamino-benzamido-PEG3 acid

  • TCO-carbonylamino-benzamido-PEG4 acid

Uniqueness: TCO-carbonylamino-benzamido-PEG1 acid is unique due to its optimal balance of reactivity and stability. The shorter PEG spacer (PEG1) provides better solubility and reduced immunogenicity compared to its longer counterparts. This makes it particularly suitable for applications requiring precise targeting and minimal immune response.

Properties

IUPAC Name

3-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c24-19(25)12-14-28-15-13-22-20(26)16-8-10-17(11-9-16)23-21(27)29-18-6-4-2-1-3-5-7-18/h1-2,8-11,18H,3-7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRSCQJGPHCEEI-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.